3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-11(16)9-5-2-3-6-10(9)15(12(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYMUYCZRERMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile typically involves the following steps:
Starting Materials: : The synthesis often begins with 2-aminobenzoic acid and acetic anhydride, forming the quinazolinone ring.
Cyclization: : This intermediate undergoes cyclization with formaldehyde and ammonium acetate under acidic conditions.
Nitrile Formation: : Introduction of the propanenitrile group is achieved via a nucleophilic substitution reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions.
Industrial Production Methods: Industrially, the compound is synthesized through a scaled-up version of the above-mentioned methods. The key steps involve:
Large-Scale Cyclization: : Using larger reactors to handle increased volumes of starting materials.
Enhanced Yield Techniques: : Techniques such as recrystallization and solvent extraction are employed to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazoline Core
The 1,3-dihydroquinazoline-2,4-dione scaffold undergoes regioselective substitution at the N-1 or N-3 positions under basic or acidic conditions. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide or benzyl chloride) in the presence of K₂CO₃/DMF facilitates N-alkylation (Fig. 1A) .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives, enhancing solubility for pharmacological applications .
Table 1: Representative substitution reactions
| Position | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-1 | CH₃I | 1-Methyl derivative | 72 | |
| N-3 | PhCH₂Cl | 3-Benzyl derivative | 64 | |
| N-1 | ClCO(CH₂)₂CN | 1-(Cyanopropylcarbamoyl) derivative | 58 |
Knoevenagel Condensation
The nitrile group participates in Knoevenagel reactions with aldehydes to form α,β-unsaturated nitriles. For instance:
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Reaction with p-nitrobenzaldehyde in ethanol/piperidine yields 3-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1-yl)acrylonitrile , confirmed by IR (ν~2222 cm⁻¹ for CN) and ¹H-NMR (δ 7.24–8.33 ppm for aromatic protons) .
Mechanistic pathway :
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Deprotonation of the α-H to the nitrile group.
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Nucleophilic attack on the aldehyde carbonyl.
Alkylation and Esterification
The propanenitrile side chain undergoes further functionalization:
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Alkylation : Treatment with allyl bromide/K₂CO₃ produces branched derivatives via SN2 mechanisms .
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Esterification : Reaction with methanol/H₂SO₄ converts the nitrile to a methyl ester, though yields are moderate (45–60%) due to steric hindrance .
Hydrolysis Reactions
The nitrile group hydrolyzes under acidic or basic conditions:
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Acidic hydrolysis (H₂SO₄/H₂O): Forms the corresponding carboxylic acid (3-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1-yl)propanoic acid ), confirmed by loss of the CN IR peak (2222 → 1720 cm⁻¹) .
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Basic hydrolysis (NaOH/EtOH): Yields the amide intermediate before full conversion to the acid .
Table 2: Hydrolysis conditions and outcomes
| Condition | Product | Application | Source |
|---|---|---|---|
| H₂SO₄ (conc.), Δ | Propanoic acid derivative | Precursor for acylthioureas | |
| NaOH (10%), rt | Amide intermediate | Antimicrobial agents |
Cycloaddition and Heterocycle Formation
The nitrile participates in [2+2] cycloadditions with ketenes or thioureas:
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Reaction with thioureas forms quinazoline-thiazolidinone hybrids , showing antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) .
Key structural features enabling reactivity :
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Electron-deficient quinazoline ring (enhances electrophilicity at N-1/N-3).
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Flexible propanenitrile side chain (facilitates steric accessibility) .
Catalytic Modifications
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the C-6/C-7 positions of the quinazoline ring, though this requires prior bromination .
Scientific Research Applications
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile finds applications in various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Shows potential as an enzyme inhibitor and receptor modulator.
Medicine: : Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets in biological systems:
Molecular Targets: : Often interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : Inhibits specific pathways like those involved in cell proliferation or inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
The quinazolin-dione scaffold is a common motif in bioactive molecules. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Thermal Stability : The target compound lacks reported melting point data. In contrast, the pyrazole derivative () has a lower m.p. (180–183°C), likely due to reduced aromatic conjugation .
- Solubility : The phosphonic acid derivative () exhibits higher aqueous solubility due to its ionizable group, whereas the target compound’s nitrile group may limit polar interactions .
- Reactivity : The nitrile group in the target compound enables click chemistry or nucleophilic additions, similar to Alogliptin’s benzonitrile moiety .
Biological Activity
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and pharmacological evaluations.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The general method includes:
- Starting Materials : A mixture of quinazoline derivatives and propanenitrile.
- Reagents : Use of coupling agents like HATU or DIPEA in solvents such as DMSO.
- Reaction Conditions : Stirring at room temperature for a specified duration followed by purification steps.
The yield and purity are assessed using techniques like NMR spectroscopy and TLC .
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Kinase Activity : Targeting specific kinases involved in cancer cell proliferation.
- Cell Cycle Arrest : Inducing cell cycle arrest at various phases, thereby preventing tumor growth .
Anti-Leishmanial Activity
Recent investigations into anti-leishmanial properties have shown that derivatives of quinazoline can interact with key proteins in Leishmania species, such as Pyridoxal Kinase. Molecular docking studies revealed promising binding affinities, suggesting potential as therapeutic agents against leishmaniasis .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various quinazoline derivatives, this compound was found to inhibit the growth of several cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound is attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : Inhibiting enzymes critical for cellular processes in pathogens.
- Receptor Interaction : Binding to specific receptors involved in cell signaling pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing 3-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile and structurally related compounds?
- Methodological Answer : Synthesis often involves multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example, intermediates like tetrahydrofuran derivatives are functionalized using tert-butyldimethylsilyl (TBDMS) protection, followed by deprotection with tetrabutylammonium fluoride (TBAF) . Specific routes may employ NaBH4 reduction under inert conditions (120°C, anhydrous pyridine-MeOH) to stabilize reactive intermediates . Structural analogs (e.g., alogliptin derivatives) are synthesized via coupling reactions between pyrimidine-dione cores and cyanoalkyl groups, confirmed by NMR and HRMS .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ 12.62 ppm, cyanoethyl signals at δ 119.11 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular formulas (e.g., [C18H27N3O4Si + H] with m/z 378.1849 vs. observed 378.1852) .
Advanced Research Questions
Q. What molecular interactions drive the binding of this compound to therapeutic targets like DPP-4?
- Methodological Answer : Docking studies reveal critical residues (e.g., Tyr547, Glu206) in the DPP-4 active site. The quinazolinone core forms hydrogen bonds with Arg125, while the cyano group stabilizes interactions via hydrophobic pockets. Comparative analyses with sitagliptin show overlapping binding regions (Tyr631, Glu205), validated by RMSD calculations and binding energy profiles . Advanced simulations (e.g., MD trajectories) can assess conformational stability over 100 ns runs.
Q. How do structural modifications (e.g., substituents on the quinazolinone ring) affect bioactivity and metabolic stability?
- Methodological Answer : Structure-Activity Relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., -CN) enhance DPP-4 inhibition by increasing electrophilicity at the dioxo moiety .
- Methyl substitution at position 3 reduces hepatic clearance (CYP3A4-mediated) compared to bulkier groups, as shown in microsomal stability assays .
- Propanenitrile sidechains improve solubility but may introduce susceptibility to hydrolysis under acidic conditions (pH < 3), requiring formulation optimization .
Q. What are the key challenges in analyzing transformation products of this compound under environmental or biological conditions?
- Methodological Answer : LC-MS/MS identifies metabolites or degradation products (e.g., quinazolinone ring opening or nitrile hydrolysis). For example, 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (m/z 283) is a common transformation product detected in microbial fuel cell systems, requiring ion-trap fragmentation for structural elucidation . Stability studies should monitor pH-dependent degradation using accelerated stress testing (40°C, 75% RH).
Contradictions and Resolutions
- vs. 6 : While both identify Tyr547 as a critical residue, notes Trp629 interactions in analogs, absent in the parent compound. This suggests substituent-dependent binding modes, requiring crystallographic validation.
- vs. 14 : Synthetic routes differ in protecting group strategies (TBDMS vs. benzyl), indicating flexibility in methodology depending on downstream functionalization needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
